molecular formula C9H19NO3 B8005838 (R)-tert-Butyl(4-hydroxybutan-2-yl)carbamic acid

(R)-tert-Butyl(4-hydroxybutan-2-yl)carbamic acid

Cat. No.: B8005838
M. Wt: 189.25 g/mol
InChI Key: WQXRMDAHTONQSR-SSDOTTSWSA-N
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Description

®-tert-Butyl(4-hydroxybutan-2-yl)carbamic acid is a chiral compound with significant applications in various fields, including pharmaceuticals and organic synthesis. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl(4-hydroxybutan-2-yl)carbamic acid typically involves the asymmetric reduction of 4-hydroxy-2-butanone. One common method employs a strain of Pichia jadinii, which catalyzes the reduction with high stereoselectivity . The optimal conditions for this biocatalytic process include a pH of 7.4, a temperature of 30°C, and the presence of glucose as a co-substrate.

Industrial Production Methods

Industrial production of this compound often involves enzyme-catalyzed reactions with cofactor regeneration systems. For example, NAD±dependent glycerol dehydrogenase and NADH oxidase can be immobilized on functionalized single-walled carbon nanotubes to enhance the stability and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl(4-hydroxybutan-2-yl)carbamic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include derivatives such as ®-1,3-butanediol and other chiral alcohols, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

®-tert-Butyl(4-hydroxybutan-2-yl)carbamic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-tert-Butyl(4-hydroxybutan-2-yl)carbamic acid involves its interaction with specific enzymes and molecular targets. For instance, in biocatalytic processes, the compound acts as a substrate for enzymes like glycerol dehydrogenase, which catalyze its conversion to other valuable products. The molecular pathways involved include the regeneration of cofactors such as NAD+ and NADH, which are essential for maintaining the activity of these enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-tert-Butyl(4-hydroxybutan-2-yl)carbamic acid is unique due to its high stereoselectivity and its ability to serve as a versatile intermediate in the synthesis of various chiral compounds. Its structural properties allow for efficient interaction with enzymes, making it a valuable tool in biocatalysis and pharmaceutical synthesis .

Properties

IUPAC Name

tert-butyl-[(2R)-4-hydroxybutan-2-yl]carbamic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3/c1-7(5-6-11)10(8(12)13)9(2,3)4/h7,11H,5-6H2,1-4H3,(H,12,13)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQXRMDAHTONQSR-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)N(C(=O)O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCO)N(C(=O)O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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